molecular formula C24H18N2OS B3951760 N-[(2-naphthylamino)carbonothioyl]-4-biphenylcarboxamide

N-[(2-naphthylamino)carbonothioyl]-4-biphenylcarboxamide

Cat. No. B3951760
M. Wt: 382.5 g/mol
InChI Key: PHXLZDRBFIHRTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2-naphthylamino)carbonothioyl]-4-biphenylcarboxamide, commonly known as N-890, is a synthetic compound that has attracted considerable attention in the scientific community due to its potential applications in biomedical research. This molecule is a member of the thioamide family of compounds and has been shown to exhibit interesting biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of N-890 is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in cells. N-890 has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. This inhibition leads to DNA damage and cell death. Additionally, N-890 has been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects
N-890 has been shown to exhibit interesting biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, N-890 has been shown to have potential as an anti-viral agent. This compound has been tested against various viruses, including HIV and herpes simplex virus, and has been shown to inhibit viral replication. Additionally, N-890 has been shown to have potential as a neuroprotective agent and has been tested in various animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

N-890 has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities and has high purity. Additionally, N-890 has been shown to exhibit interesting biochemical and physiological effects, making it a promising compound for various research applications. However, there are also limitations to using N-890 in lab experiments. This compound has not been extensively tested in humans, and its safety and toxicity profile are not well understood. Additionally, the mechanism of action of N-890 is not fully understood, which may limit its potential applications.

Future Directions

There are several possible future directions for research on N-890. One potential direction is to further explore its anti-cancer properties and its potential as a cancer therapy. Another direction is to investigate its anti-inflammatory and anti-viral properties and its potential as a therapy for various diseases. Additionally, further research is needed to fully understand the mechanism of action of N-890 and its safety and toxicity profile. Overall, N-890 is a promising compound that has the potential to make significant contributions to biomedical research.

Scientific Research Applications

N-890 has been shown to exhibit interesting scientific research applications. One of the most promising applications is in the field of cancer research. N-890 has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, N-890 has been shown to have potential as an anti-inflammatory agent and has been tested in various animal models of inflammation.

properties

IUPAC Name

N-(naphthalen-2-ylcarbamothioyl)-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N2OS/c27-23(20-12-10-19(11-13-20)17-6-2-1-3-7-17)26-24(28)25-22-15-14-18-8-4-5-9-21(18)16-22/h1-16H,(H2,25,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHXLZDRBFIHRTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC(=S)NC3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N-[(2-naphthylamino)carbonothioyl]-4-biphenylcarboxamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-[(2-naphthylamino)carbonothioyl]-4-biphenylcarboxamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-[(2-naphthylamino)carbonothioyl]-4-biphenylcarboxamide
Reactant of Route 4
Reactant of Route 4
N-[(2-naphthylamino)carbonothioyl]-4-biphenylcarboxamide
Reactant of Route 5
Reactant of Route 5
N-[(2-naphthylamino)carbonothioyl]-4-biphenylcarboxamide
Reactant of Route 6
Reactant of Route 6
N-[(2-naphthylamino)carbonothioyl]-4-biphenylcarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.